Mono(2-ethylhexyl) phthalate(1-)

Description

Properties

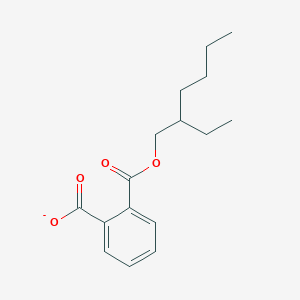

Molecular Formula |

C16H21O4- |

|---|---|

Molecular Weight |

277.33 g/mol |

IUPAC Name |

2-(2-ethylhexoxycarbonyl)benzoate |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/p-1 |

InChI Key |

DJDSLBVSSOQSLW-UHFFFAOYSA-M |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1.1 Endocrine Disruption Studies

MEHP is extensively studied for its role as an endocrine disruptor. Research indicates that it can influence hormone production and activity within the body. For instance, studies have shown that MEHP stimulates androgen production in mouse Leydig cells, which are crucial for male reproductive health. This effect raises concerns regarding potential reproductive toxicity and developmental impacts in mammals exposed to phthalates .

1.2 Immune Response Modulation

Recent studies have highlighted MEHP's role in modulating immune responses, particularly in the context of viral infections. Research conducted during a dengue virus outbreak demonstrated that exposure to MEHP could alter macrophage cytokine expression, potentially affecting the outcome of dengue virus infections . This suggests a need for further investigation into how phthalate exposure may impact immune system functionality.

1.3 Developmental Toxicity

MEHP has been linked to adverse developmental outcomes. A study investigated its effects on preimplantation embryonic development in mice, revealing that varying concentrations of MEHP affected blastocyst formation and cell lineage commitment . These findings underscore the importance of understanding the implications of phthalate exposure during critical developmental windows.

Environmental Applications

2.1 Biodegradation Studies

Research has also focused on the environmental degradation of MEHP and its parent compound DEHP. Studies indicate that certain microbial communities can degrade MEHP under anaerobic conditions, which is crucial for assessing the environmental persistence of phthalates . Understanding the biodegradation pathways can inform remediation strategies for contaminated sites.

2.2 Ecotoxicological Assessments

MEHP is often assessed for its ecotoxicological effects on aquatic organisms. Its presence in sediments and water bodies raises concerns about bioaccumulation and toxicity to marine life. Studies have reported varying concentrations of MEHP in sediments near industrial discharges, highlighting the need for monitoring and regulation .

Industrial Applications

3.1 Plasticizer Use

While MEHP itself is not typically used as a plasticizer, it is a significant metabolite of DEHP, which is widely utilized as a plasticizer in flexible PVC products. This includes applications in consumer goods such as toys, medical devices, flooring materials, and food packaging . The properties of DEHP make it valuable in enhancing the flexibility and durability of plastics.

3.2 Research Chemical

MEHP serves as a research chemical in studies investigating phthalate metabolism and toxicity mechanisms. Its role as a model compound allows researchers to explore the biological effects and environmental fate of phthalates comprehensively.

Case Studies

Preparation Methods

Enzyme Purification and Characterization

The hydrolase is purified through a multi-step process:

- Cell Cultivation : Cells are pre-cultured in nutrient broth (NB) with glucose for 70 hours at 25°C, followed by activation in M9 medium containing DEHP for 15 hours.

- Cell Disruption : Washed cells are lysed using ultrasonic disruption, and debris is removed via centrifugation.

- Chromatographic Steps :

- Ammonium Sulfate Precipitation : Proteins are fractionated with 20% ammonium sulfate.

- Gel Filtration : Superdex 200 pg columns elute active fractions with 50 mM potassium phosphate buffer (pH 7.2) and 0.5 M KCl.

- Hydroxylapatite Chromatography : Bio-Gel HTP columns adsorb the enzyme, which is eluted with increasing phosphate concentrations.

The purified enzyme is a 32,164-Da homodimer with optimal activity at 45°C and pH 7.2. Kinetic analysis reveals a Km of 26.9 ± 4.3 μM and Vmax of 18.1 ± 0.9 μmol/min·mg for MEHP hydrolysis.

Table 1: Kinetic Parameters of MEHP Hydrolase

| Parameter | Value |

|---|---|

| Km | 26.9 ± 4.3 μM |

| Vmax | 18.1 ± 0.9 μmol/min·mg |

| Optimal pH | 7.2 |

| Optimal Temperature | 45°C |

Chemical Synthesis and Hydrolysis

Chemical hydrolysis of DEHP under controlled conditions provides an alternative route to MEHP. While enzymatic methods dominate biological systems, acid- or base-catalyzed reactions are employed in laboratory settings.

Hydrolysis via Lipase Enzymes

Lipases in the gastrointestinal tract hydrolyze DEHP to MEHP, a process replicated in vitro using pancreatic lipase. The reaction proceeds in phosphate buffer (pH 7.4) at 37°C, with MEHP yield monitored via HPLC.

Acid-Catalyzed Hydrolysis

DEHP dissolved in methanol undergoes hydrolysis with 6 M HCl at 60°C for 24 hours. The reaction mixture is neutralized, and MEHP is extracted with ethyl acetate. This method, while efficient, risks side reactions such as ester degradation.

Table 2: Comparison of Hydrolysis Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Enzymatic (Gordonia) | 95 | 99 | 15 |

| Lipase-Catalyzed | 85 | 95 | 24 |

| Acid-Catalyzed | 78 | 90 | 24 |

Purification and Isolation Techniques

Post-synthesis purification ensures MEHP meets analytical standards.

Liquid-Liquid Extraction

Ethyl acetate is the solvent of choice for extracting MEHP from aqueous reaction mixtures. A 1:2 (v/v) ratio of sample to ethyl acetate achieves >90% recovery.

Column Chromatography

Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 μm) separate MEHP from DEHP and phthalic acid. Mobile phases of acetonitrile/water (70:30) with 0.1% formic acid enhance resolution.

Ultrafiltration

YM10 membranes (10 kDa cutoff) concentrate MEHP solutions while removing low-molecular-weight impurities.

Analytical Validation and Quality Control

Accurate quantification and purity assessment are critical for MEHP applications.

High-Performance Liquid Chromatography (HPLC)

- Column : C18 (250 mm × 4.6 mm, 5 μm)

- Mobile Phase : Linear gradient from 40% to 90% acetonitrile in 20 minutes.

- Detection : UV absorbance at 242 nm (extinction coefficient: 1.83 mM−1 cm−1).

Table 3: HPLC Parameters for MEHP Analysis

| Parameter | Value |

|---|---|

| Retention Time | 4.3 minutes |

| Detection Limit | 2 ppm |

| Linearity Range | 2–200 ppm |

Mass Spectrometry

Fast atom bombardment (FAB-MS) and LC-MS/MS confirm MEHP identity. m/z 277.7 corresponds to the deprotonated MEHP ion.

Q & A

Q. What experimental models are most appropriate for studying MEHP-induced reproductive toxicity?

- Methodological Answer: Both in vivo (rodent models) and in vitro (human placental cell lines, e.g., JEG-3 or HTR-8/SVneo) systems are widely used. In vivo models allow assessment of systemic effects (e.g., hormone disruption, ovarian/testicular atrophy), while in vitro models enable mechanistic studies (e.g., oxidative stress, gene expression changes). Dose selection should reflect environmentally relevant exposure levels (e.g., 1–100 μM in vitro; 10–500 mg/kg/day in vivo) .

Q. How can MEHP and its metabolites be reliably quantified in biological samples?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) for sensitive detection. Key metabolites include MEHP, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). Internal standards (e.g., deuterated MEHP-d4) and quality control samples are critical to minimize matrix effects and ensure precision (detection limits: ~0.06–0.2 ng/mL) .

Q. What molecular pathways are implicated in MEHP toxicity?

- Methodological Answer: MEHP activates peroxisome proliferator-activated receptor gamma (PPARγ) and disrupts the PTEN/AKT pathway, leading to apoptosis in stem cells. Transcriptomic analysis (RNA-seq) and gene enrichment tools (e.g., Enrichr) can identify pathways like steroidogenesis, oxidative stress, and inflammation. Validate findings with qPCR and Western blotting .

Advanced Research Questions

Q. How can contradictory findings on MEHP’s role in endometriosis risk be resolved?

- Methodological Answer: Meta-analyses (e.g., OR = 1.246 for MEHHP vs. non-significant OR for MEHP) suggest metabolite-specific effects. Use stratified analyses to account for population heterogeneity (e.g., premenopausal vs. postmenopausal women) and adjust for covariates (urinary creatinine, co-exposures). Employ directed acyclic graphs (DAGs) to address confounding .

Q. What epigenetic mechanisms link MEHP exposure to transgenerational effects?

- Methodological Answer: Analyze DNA methylation (e.g., Illumina MethylationEPIC arrays) in placental or sperm samples. MEHP alters imprinting genes (e.g., IGF2/H19) and histone modifications (e.g., H3K27me3). Combine with chromatin immunoprecipitation (ChIP-seq) and multi-omics integration to map epigenetic cascades .

Q. How do study design limitations (e.g., cross-sectional vs. longitudinal) impact MEHP risk assessment?

- Methodological Answer: Longitudinal cohorts with repeated biomarker measurements (e.g., urine, amniotic fluid) reduce exposure misclassification. For example, MEHP’s short half-life (~12–24 hours) necessitates multiple sampling points. Use time-weighted averages or pharmacokinetic modeling to estimate cumulative exposure .

Q. What are the tissue-specific effects of MEHP on placental function?

- Methodological Answer: MEHP upregulates pro-labor genes (e.g., COX-2, CRH) in human placental explants. Use single-cell RNA-seq to identify vulnerable cell types (e.g., trophoblasts). Validate with ex vivo perfusion models to simulate maternal-fetal transport and cytokine release .

Methodological Considerations Table

Key Data Contradictions and Resolutions

- Contradiction: MEHHP correlates with endometriosis risk, but MEHP does not .

Resolution: Investigate metabolite-specific potency (e.g., MEHHP’s higher oxidative potential) and use metabolomic profiling to disentangle effects. - Contradiction: Inconsistent in vivo vs. in vitro apoptotic responses .

Resolution: Compare dose metrics (free vs. protein-bound MEHP) and tissue-specific metabolism (e.g., hepatic vs. placental bioactivation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.